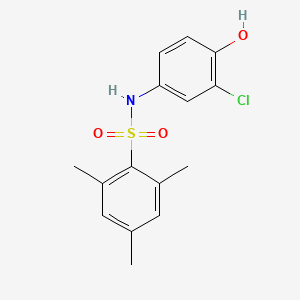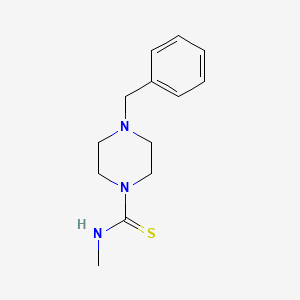
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CHS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2-NH2) attached to a benzene ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anti-tumor activity, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit a number of other biochemical and physiological effects. For example, studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is in the development of new cancer therapies based on N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives. Researchers are also investigating the potential use of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in the treatment of other diseases, such as inflammatory disorders and bacterial infections. Additionally, there is ongoing research into the mechanisms of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, which could lead to a better understanding of its potential uses in scientific research.
Synthesemethoden
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be achieved through a multi-step reaction process. The starting material for the synthesis is 3-chloro-4-hydroxybenzoic acid, which is first converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide exhibits potent anti-tumor activity, with the ability to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBYRPVVKGMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)



![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

